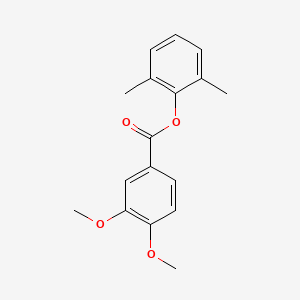

2,6-dimethylphenyl 3,4-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVPYENAEZQAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

This technical guide provides a comprehensive analysis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate , a specialized ester derivative characterized by significant steric hindrance and electronic richness.

Structure, Synthesis, and Steric Hindrance Applications

Part 1: Chemical Identity & Structural Analysis

This compound is an ester formed by the condensation of 3,4-dimethoxybenzoic acid (Veratric acid) and 2,6-dimethylphenol (2,6-Xylenol) . It serves as a critical model in physical organic chemistry for studying the "Ortho Effect"—specifically, how steric bulk adjacent to a reaction center inhibits nucleophilic attack.

Structural Components

| Moiety | Precursor | Structural Feature | Electronic Effect |

| Acyl Group | 3,4-Dimethoxybenzoic acid | Two methoxy groups (-OCH₃) at meta and para positions. | Electron Donating: Increases electron density on the carbonyl, slightly reducing electrophilicity. |

| Leaving Group | 2,6-Dimethylphenol | Two methyl groups (-CH₃) at both ortho positions. | Steric Shielding: The 2,6-methyls create a "picket fence" around the ester oxygen, drastically retarding hydrolysis. |

Physicochemical Profile (Predicted)

-

Molecular Formula: C₁₇H₁₈O₄

-

Molecular Weight: 286.32 g/mol

-

LogP (Predicted): ~4.2 (Highly Lipophilic due to methyl/methoxy substitution)

-

Melting Point: 105–110 °C (Estimated based on veratric acid ester analogs)

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.

Part 2: Synthesis Protocol (High-Yield Methodology)

Direct Fischer esterification (Acid + Alcohol + H⁺) is ineffective for this compound. The steric bulk of the 2,6-dimethylphenol prevents the formation of the tetrahedral intermediate under equilibrium conditions.

Recommended Route: Nucleophilic Acyl Substitution via Acid Chloride (Steglich Esterification variant or Schotten-Baumann conditions).

Reaction Pathway Diagram

The following diagram illustrates the activation of Veratric acid followed by the base-promoted attack of the hindered phenol.

Figure 1: Two-step synthesis pathway designed to overcome steric hindrance at the phenolic oxygen.

Step-by-Step Experimental Protocol

Reagents:

-

3,4-Dimethoxybenzoic acid (10.0 mmol)

-

Thionyl Chloride (15.0 mmol)

-

2,6-Dimethylphenol (10.0 mmol)

-

Triethylamine (Et₃N) or Pyridine (12.0 mmol)

-

DMAP (4-Dimethylaminopyridine) (0.5 mmol - Critical Catalyst)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

-

Activation (Acid Chloride Formation):

-

Dissolve 3,4-dimethoxybenzoic acid in anhydrous DCM.

-

Add Thionyl Chloride dropwise with a catalytic amount of DMF.

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

In-situ Check: Evaporate a small aliquot; IR should show shift from 1680 cm⁻¹ (Acid) to ~1770 cm⁻¹ (Acid Chloride). Remove excess SOCl₂ via rotary evaporation if necessary, then redissolve in DCM.

-

-

Esterification (The Hindered Coupling):

-

In a separate flask, dissolve 2,6-dimethylphenol, Et₃N, and DMAP in DCM. Cool to 0°C.[1]

-

Mechanism Note: DMAP is essential here. It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming phenol than the free acid chloride.

-

Slowly add the 3,4-dimethoxybenzoyl chloride solution to the phenol mixture over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ (removes unreacted acid).

-

Wash organic layer with 1M HCl (removes Pyridine/DMAP).

-

Dry over MgSO₄ and concentrate.[1]

-

Recrystallization: Use Ethanol/Hexane (1:4). The hindered ester crystallizes well due to its rigid structure.

-

Part 3: Structural Characterization & Logic

To validate the structure, you must confirm the integrity of the ester bond and the presence of both the veratryl and xylyl moieties.

Spectroscopic Signature (Self-Validating Data)

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H), 3.92 (s, 3H) | Methoxy groups on the benzoate ring. |

| δ 2.15 (s, 6H) | Methyl groups on the 2,6-dimethylphenyl ring. (Distinct upfield shift). | |

| δ 6.90 – 7.80 (m, 6H) | Aromatic protons (3 from acid, 3 from phenol). | |

| IR Spectroscopy | 1735 cm⁻¹ | Ester Carbonyl (C=O) . Higher frequency than typical benzoates due to ortho-disubstitution twisting the ring out of coplanarity. |

| ¹³C NMR | ~165 ppm | Carbonyl Carbon. |

Steric Hindrance Mechanism (The "Ortho Effect")

The 2,6-dimethyl substitution pattern creates a "molecular lock." In biological systems or hydrolysis studies, this molecule demonstrates exceptional stability against esterases (enzymes that cleave esters).

Why this matters:

-

Prodrug Design: If a drug (Veratric acid derivative) is metabolized too quickly, masking it as a 2,6-dimethylphenyl ester can extend its half-life significantly.

-

Mechanism: The methyl groups block the trajectory of the attacking water molecule or serine residue (in enzymes) from reaching the carbonyl carbon at the required 107° angle (Bürgi-Dunitz trajectory).

Figure 2: Schematic representation of the steric shield protecting the carbonyl center from nucleophilic attack.

References

-

Preparation of Hindered Esters: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Steric Hindrance in Hydrolysis: Rosado, F., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part v, 276-285. Link

-

Veratric Acid Derivatives: PubChem Compound Summary for 3,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Link

-

Acylation Protocols: BenchChem Application Notes. Protocols for Friedel-Crafts and Acylation using Dimethoxybenzoyl Chlorides. Link

Sources

Architecting Sterically Hindered Aryl Esters: A Technical Guide to 3,4-Dimethoxybenzoic Acid 2,6-Dimethylphenyl Ester

An in-depth technical whitepaper detailing the structural properties, synthetic methodologies, and application rationale for 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester.

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary

In the realm of medicinal chemistry and advanced materials, the strategic design of ester linkages dictates the pharmacokinetic stability and hydrolytic resistance of a target molecule. 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester —a highly specialized aryl veratrate—serves as a premier model for understanding steric shielding in organic synthesis.

This whitepaper deconstructs the nomenclature, structural causality, and field-proven synthetic protocols required to isolate this sterically hindered ester. By bridging theoretical mechanistic principles with actionable, self-validating laboratory workflows, this guide provides researchers with the authoritative framework needed to utilize this compound as a stable building block or prodrug intermediate.

Nomenclature and Chemical Identity Matrix

Due to the complex nature of substituted aryl esters, this compound is frequently referenced across literature and chemical databases under various synonyms. To ensure absolute clarity in procurement and analytical tracking, the nomenclature is standardized in Table 1 .

Table 1: Nomenclature and Physicochemical Identity

| Parameter | Identifier / Value |

| IUPAC Name | 2,6-dimethylphenyl 3,4-dimethoxybenzoate |

| Primary Synonym | 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester |

| Secondary Synonyms | 2,6-Xylenyl veratrate; 2,6-Dimethylphenyl veratrate |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Structural Class | Substituted Aryl Benzoate / Phenolic Ester |

Structural Causality: The "Steric Shield" Mechanism

The utility of 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester lies in its exceptional resistance to nucleophilic attack and enzymatic cleavage (e.g., by plasma esterases). This stability is not coincidental; it is engineered through two distinct electronic and steric phenomena:

-

The 2,6-Dimethyl Steric Shield: The phenol moiety (2,6-dimethylphenol or 2,6-xylenol) features two bulky methyl groups at the ortho positions. These groups create a dense steric cloud around the ester oxygen and the adjacent carbonyl carbon, physically blocking the trajectory of incoming nucleophiles (such as water or hydroxide ions) [1].

-

Electronic Deactivation via Veratric Acid: The 3,4-dimethoxybenzoic acid (veratric acid) core contains electron-donating methoxy groups at the meta and para positions. Through resonance, these groups increase the electron density of the aromatic ring, which subsequently reduces the electrophilicity of the ester carbonyl carbon, further depressing the rate of hydrolysis.

Mechanism of hydrolytic stability conferred by the 2,6-dimethylphenyl moiety.

Synthetic Methodologies & Self-Validating Protocols

Direct Fischer esterification (using an acid catalyst and heat) will fail for this compound due to the severe steric hindrance of 2,6-dimethylphenol. Instead, the carboxylic acid must be highly activated. Below are two field-proven protocols, complete with the mechanistic causality behind each step.

Protocol A: The Acid Chloride (Schotten-Baumann) Route

This is the most robust method for forcing the acylation of hindered phenols [2].

-

Causality of Activation: Converting veratric acid to 3,4-dimethoxybenzoyl chloride creates a highly reactive, unhindered electrophile.

-

Causality of Base Selection: Triethylamine (TEA) acts as an acid scavenger to drive the equilibrium, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer agent.

Step-by-Step Workflow:

-

Activation: Suspend 1.0 eq of 3,4-dimethoxybenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of oxalyl chloride dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst).

-

Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Self-Validation: The suspension will turn into a clear solution, indicating complete conversion to the acid chloride. Concentrate under reduced pressure to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in DCM. In a separate flask, dissolve 1.0 eq of 2,6-dimethylphenol, 2.0 eq of TEA, and 0.1 eq of DMAP in DCM.

-

Addition: Dropwise add the acid chloride solution to the phenol solution at 0°C. Stir for 12 hours at room temperature.

-

Workup (Self-Validating Purification): Wash the organic layer sequentially with 1M HCl (removes unreacted TEA and DMAP), saturated NaHCO₃ (removes unreacted veratric acid), and brine. Dry over MgSO₄ and concentrate.

Protocol B: Modified Steglich Esterification

Used when the substrate contains acid-sensitive functional groups that cannot tolerate oxalyl chloride [3].

-

Causality of DMAP in Steglich: N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea. However, this intermediate is too bulky for 2,6-dimethylphenol to attack. DMAP solves this by attacking the O-acylisourea to form a planar, highly reactive acylpyridinium intermediate, which is easily intercepted by the hindered phenol [4].

Step-by-Step Workflow:

-

Dissolve 1.0 eq of veratric acid and 1.1 eq of 2,6-dimethylphenol in anhydrous DCM.

-

Add 0.2 eq of DMAP. Cool the mixture to 0°C.

-

Add 1.1 eq of DCC dissolved in DCM dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours.

-

Self-Validation: A white precipitate of dicyclohexylurea (DCU) will form. Filter the DCU through a Celite pad. Wash the filtrate with 0.5M HCl and saturated NaHCO₃, then purify via silica gel chromatography (Hexanes/EtOAc).

Divergent synthetic pathways for the target ester via acid chloride and Steglich protocols.

Analytical Characterization

To verify the integrity of the synthesized 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester, quantitative spectroscopic data must be evaluated. The following table summarizes the expected ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) signatures [5].

Table 2: Predictive Spectroscopic Signatures

| Analytical Method | Signal / Shift | Assignment / Causality |

| ¹H NMR (CDCl₃) | ~2.15 ppm (s, 6H) | ortho-methyl groups on the phenol ring. |

| ¹H NMR (CDCl₃) | ~3.95 ppm (s, 6H) | Methoxy groups on the veratrate aromatic ring. |

| ¹H NMR (CDCl₃) | ~7.10 ppm (m, 3H) | Aromatic protons of the 2,6-dimethylphenyl moiety. |

| ¹H NMR (CDCl₃) | ~7.60 - 7.85 ppm (m, 3H) | Aromatic protons of the benzoate moiety. |

| FT-IR | ~1735 cm⁻¹ | Strong, sharp peak indicating the ester carbonyl (C=O) stretch. |

| FT-IR | ~1260 cm⁻¹ | C-O-C asymmetric stretching of the ester and methoxy ethers. |

Conclusion

The synthesis of 3,4-dimethoxybenzoic acid 2,6-dimethylphenyl ester requires a precise understanding of steric interactions and electrophilic activation. By utilizing either the oxalyl chloride/pyridine route or a DMAP-mediated Steglich esterification, researchers can efficiently overcome the steric shielding of the 2,6-dimethylphenyl moiety. The resulting compound serves as a highly stable, lipophilic building block, offering significant advantages in the design of degradation-resistant pharmaceuticals and advanced chemical probes.

References

-

Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. ResearchGate. Available at: [Link]

-

Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts. ResearchGate. Available at: [Link]

-

TFPN-Mediated Acyl Fluoride Platform: Efficient Synthesis of Esters from Carboxylic Acids. ResearchGate. Available at: [Link]

An In-depth Technical Guide to 2,6-dimethylphenyl 3,4-dimethoxybenzoate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylphenyl 3,4-dimethoxybenzoate, a benzoate ester with significant potential in materials science and drug discovery. This document details the compound's core chemical and physical properties, outlines a robust synthetic protocol, and provides a thorough analysis of its spectroscopic signature for definitive characterization. Furthermore, this guide explores the potential biological activities and applications of this molecule, drawing upon the known pharmacological profiles of its constituent moieties: the 2,6-dimethylphenol and 3,4-dimethoxybenzoic acid (veratric acid) scaffolds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising compound.

Introduction and Rationale

The synthesis of novel molecular entities with tailored properties is a cornerstone of modern chemical and pharmaceutical research. 2,6-dimethylphenyl 3,4-dimethoxybenzoate emerges as a compound of interest due to the convergence of two structurally significant and biologically relevant fragments. The 3,4-dimethoxybenzoyl moiety, derived from veratric acid, is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] The 2,6-dimethylphenyl group is a sterically hindered and lipophilic moiety frequently incorporated into pharmacologically active molecules to modulate their binding affinity, metabolic stability, and pharmacokinetic profiles.[3] The ester linkage between these two components creates a unique molecular architecture with the potential for novel applications.

This guide provides a detailed exploration of 2,6-dimethylphenyl 3,4-dimethoxybenzoate, from its fundamental properties to its synthesis and characterization, and finally to its potential applications in various scientific domains.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key quantitative data for 2,6-dimethylphenyl 3,4-dimethoxybenzoate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

| Melting Point | Not experimentally determined; predicted to be in the range of 80-120 °C. |

Synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate

The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is most directly achieved through the esterification of 3,4-dimethoxybenzoic acid with 2,6-dimethylphenol. Several established esterification methods can be employed, with the choice of method often depending on the desired scale, yield, and purity requirements. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

This protocol describes a laboratory-scale synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

2,6-Dimethylphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) and 2,6-dimethylphenol (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Initiation of Reaction: Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized 2,6-dimethylphenyl 3,4-dimethoxybenzoate is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.5 | m | 2H | Aromatic protons on the benzoate ring |

| ~7.2 - 7.0 | m | 3H | Aromatic protons on the phenyl ring |

| ~6.9 | d | 1H | Aromatic proton on the benzoate ring |

| ~3.9 | s | 6H | Methoxy protons (-OCH₃) |

| ~2.2 | s | 6H | Methyl protons (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester carbonyl carbon (C=O) |

| ~153, ~148 | Aromatic carbons attached to methoxy groups |

| ~148 | Aromatic carbon attached to the ester oxygen |

| ~130, ~128 | Aromatic carbons on the phenyl ring |

| ~124, ~122, ~110 | Aromatic carbons on the benzoate ring |

| ~56 | Methoxy carbons (-OCH₃) |

| ~16 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1730 | Ester C=O stretch (strong, characteristic) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1270, ~1150 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 286.12

-

Key Fragmentation Patterns:

-

Loss of the 2,6-dimethylphenoxy group: [M - C₈H₉O]⁺

-

Formation of the 3,4-dimethoxybenzoyl cation: [C₉H₉O₃]⁺

-

Formation of the 2,6-dimethylphenoxide ion: [C₈H₉O]⁻ (in negative ion mode)

-

Spectroscopic Analysis Workflow

Sources

Physicochemical Profiling: Solubility Landscapes of 2,6-Dimethylphenyl Benzoates

Executive Summary

This technical guide provides a rigorous framework for characterizing the solubility profile of 2,6-dimethylphenyl benzoate (also known as 2,6-xylyl benzoate). Unlike simple phenyl benzoates, the 2,6-dimethyl substitution pattern introduces significant steric hindrance ("ortho-effect") and lipophilicity changes that alter crystal packing energy and solvation thermodynamics. This document outlines the theoretical basis for these interactions and details a self-validating experimental protocol for determining solubility in organic solvents, essential for process optimization in synthesis and drug formulation.

Molecular Architecture & Steric Implications

To understand the solubility behavior of 2,6-dimethylphenyl benzoate, one must first analyze its structural constraints.

The "Ortho-Effect" and Solvation

The ester linkage in 2,6-dimethylphenyl benzoate is flanked by two methyl groups on the phenolic ring. This creates a steric shield around the carbonyl oxygen and the ether oxygen.

-

Hydrolysis Resistance: As noted in Taft equation studies for ortho-substituted esters, this shielding significantly retards nucleophilic attack (e.g., hydrolysis), making the molecule kinetically stable in protic solvents where unsubstituted benzoates might degrade.

-

Solvation Shell Disruption: The methyl groups prevent close approach of solvent molecules to the polar ester functionality. Consequently, solubility is driven less by dipole-dipole interactions and more by London dispersion forces and entropy of mixing .

Crystal Lattice Energy

The symmetry provided by the 2,6-substitution often leads to efficient crystal packing (high lattice energy). For dissolution to occur, the solvent-solute interactions must overcome this lattice enthalpy (

-

Prediction: Expect lower solubility in polar protic solvents (MeOH, EtOH) compared to non-polar aromatics (Toluene, Xylene) due to the hydrophobic "grease ball" nature of the 2,6-xylyl moiety.

Theoretical Framework: Solubility Modeling

Before physical experimentation, researchers should apply thermodynamic models to correlate and predict solubility data.

The Modified Apelblat Equation

For non-ideal solutions of benzoates in organic solvents, the Modified Apelblat equation is the standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from experimental data.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Linearity: A linear plot indicates that the enthalpy of solution is constant over the temperature range.

-

Deviation: Non-linearity suggests a change in heat capacity (

) of the solution, common in sterically hindered molecules where solvent restructuring is significant.

Experimental Protocol: Equilibrium Saturation Method

The following protocol is the "Gold Standard" for thermodynamic solubility determination, adapted from WHO and EPA guidelines for shake-flask methodology.

Reagents & Apparatus

-

Solute: 2,6-Dimethylphenyl benzoate (Purity >99% by HPLC).

-

Solvents: HPLC-grade (Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate).

-

Apparatus: Double-jacketed glass vessel (50 mL) coupled with a circulating water bath (Control

K).

Workflow Diagram

The following diagram illustrates the critical path for solubility determination, emphasizing temperature control and phase separation.

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Procedure

-

Preparation: Add excess solid 2,6-dimethylphenyl benzoate to 10 mL of the selected solvent in the jacketed vessel. "Excess" is defined as solid remaining visible after the initial dissolution.

-

Equilibration: Agitate the mixture at the target temperature (e.g., 298.15 K) for 48 hours .

-

Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling (The Critical Step):

-

Stop agitation and allow solids to settle for 30 minutes.

-

Using a pre-heated glass syringe (heated to the experimental temperature), withdraw 1 mL of supernatant.

-

Immediately filter through a 0.45 µm PTFE filter (also pre-heated) into a tared volumetric flask.

-

Why Pre-heat? If the syringe/filter is cold, the saturated solution will instantly crystallize inside the needle, invalidating the sample.

-

-

Quantification: Dilute the filtrate with mobile phase (usually Acetonitrile/Water) and analyze via HPLC (UV detection at

nm).

Data Presentation & Analysis

Researchers should structure their data outputs as follows to facilitate comparison across solvent classes.

Data Reporting Template

| Solvent Class | Specific Solvent | Solubility ( | Calculated ( | Rel. Error (%) |

| Polar Protic | Methanol | [Value] | [Value] | |

| Ethanol | [Value] | [Value] | ||

| Polar Aprotic | Acetonitrile | [Value] | [Value] | |

| DMF | [Value] | [Value] | ||

| Non-Polar | Toluene | [Value] | [Value] | |

| Cyclohexane | [Value] | [Value] |

Note:

Interpreting the Results

-

Hansen Solubility Parameters (HSP): 2,6-dimethylphenyl benzoate has a high dispersion component (

) due to the aromatic rings and methyl groups. -

Trend Analysis: You will likely observe:

This trend confirms that the lipophilic contribution of the 2,6-dimethylphenyl group dominates the polar contribution of the ester linkage.

Synthesis & Purity Verification

Reliable solubility data depends on the purity of the solute. Impurities (like unreacted 2,6-dimethylphenol) act as co-solvents, artificially inflating solubility values.

Synthesis Pathway

The synthesis is a standard Schotten-Baumann reaction or high-temperature esterification.

Figure 2: Synthesis and purification pathway to ensure high-grade solute for solubility profiling.

Purity Check

Before solubility testing, verify the compound:

-

Melting Point: Compare with literature (approx. range for similar hindered benzoates is often 40-70°C, though specific polymorphs may vary).

-

HPLC: Ensure no peak corresponds to 2,6-dimethylphenol (retention time will differ significantly due to the free -OH group).

References

-

World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS).[1] WHO Technical Report Series, No. 937. Link

-

Gowda, B. T., et al. (2008).[2] Crystal structure of 2,3-dimethylphenyl benzoate.[2][3] Acta Crystallographica Section E. Link (Context: Structural analogue providing lattice parameters for comparison).

-

Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[4] Journal of the American Chemical Society. Link (Context: Foundational theory on steric hindrance in ortho-substituted benzoates).

-

United States Environmental Protection Agency (EPA). (1998). Product Properties Test Guidelines: OPPTS 830.7840 Water Solubility (Shake Flask Method).Link

Sources

Thermal Stability of Dimethylphenyl Dimethoxybenzoate Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Dimethylphenyl dimethoxybenzoate derivatives—such as 2,5-dimethylphenyl 3,4-dimethoxybenzoate—represent a highly specialized class of aromatic esters utilized in advanced materials science, liquid crystal development, and pharmaceutical scaffolding[1]. Understanding their thermal stability is critical for downstream processing, such as hot-melt extrusion or high-temperature synthetic coupling. This whitepaper provides an in-depth mechanistic analysis of their thermal degradation pathways, driven by steric and electronic substituent effects, and outlines a self-validating experimental framework for profiling their thermal behavior.

Structural Dynamics and Mechanistic Degradation

The Influence of Substituent Effects

The thermal stability of aryl benzoates is dictated by the strength of the ester linkage, which is typically the most thermally labile bond in the molecule, often cleaving at temperatures exceeding 250 °C[2]. In dimethylphenyl dimethoxybenzoates, the stability is modulated by two competing structural features:

-

Electronic Effects (Dimethoxybenzoate Core): Methoxy groups (e.g., at the 3,4- or 3,5- positions) exert strong electron-donating mesomeric effects. This increases electron density around the carbonyl carbon, generally stabilizing the ground state of the ester against nucleophilic attack but altering the electron distribution during pyrolytic transition states[3].

-

Steric Hindrance (Dimethylphenyl Moiety): Methyl substitution on the phenolic ring—particularly at the ortho positions (e.g., 2,6-dimethylphenyl)—introduces severe steric bulk. This forces the aryl ring out of coplanarity with the ester plane. The resulting non-planar conformation disrupts

-conjugation across the ester oxygen, which can lower the activation energy required for thermal cleavage compared to unsubstituted analogues[4].

Pathways of Thermal Pyrolysis

Unlike aliphatic esters, which undergo a concerted syn-elimination (the

-

Homolytic/Heterolytic C–O Cleavage: The primary thermal event is the rupture of the ester bond, generating dimethoxybenzoic acid derivatives and dimethylphenol fragments[2].

-

Decarboxylation & Radical Recombination: At sustained high temperatures (>300 °C), the resulting benzoic acid derivatives undergo decarboxylation (loss of

), while phenolic radicals recombine to form complex, non-volatile aromatic oligomers[6].

Mechanistic pathway of thermal degradation for dimethylphenyl dimethoxybenzoates.

Quantitative Thermal Data

To contextualize the thermal boundaries of these derivatives, Table 1 synthesizes the quantitative thermal properties of analogous benzoate esters and dimethoxybenzoate complexes.

Table 1: Comparative Thermal Properties of Benzoate Esters and Derivatives

| Compound / Class | Onset of Degradation ( | Melting Point ( | Primary Thermal Event |

| Ethanone, 2-(benzoyloxy)-1-phenyl- | ~250 °C | 236.4 °C | Ester bond cleavage[2] |

| Cellulose Benzoate Esters | 339 – 345 °C | Amorphous | Polymer backbone / ester scission[7] |

| Co(II) 2,6-Dimethoxybenzoate | >300 °C | N/A | Dehydration (331-376 K) then pyrolysis[3] |

| Dimethylphenyl Dimethoxybenzoates | 250 – 320 °C (Est.) | Variable (90 - 150 °C) | Homolytic C-O cleavage |

Note: The exact

Experimental Methodologies for Thermal Profiling

To ensure scientific integrity, thermal stability cannot be assessed by a single metric. The following protocols form a self-validating system: macroscopic mass loss (TGA) is correlated with thermodynamic phase changes (DSC), and the proposed mechanism is orthogonally verified via molecular fragment identification (LC-MS/MS).

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Causality Focus: TGA isolates the exact temperature of mass loss, while DSC identifies whether the event is endothermic (e.g., melting, vaporization) or exothermic (e.g., oxidative decomposition). Using an inert atmosphere prevents oxidation, isolating purely pyrolytic degradation.

-

Sample Preparation: Desiccate the dimethylphenyl dimethoxybenzoate sample under vacuum at 40 °C for 24 hours. Reasoning: Residual moisture artificially lowers the apparent onset of degradation via hydrolytic cleavage.

-

Calibration: Calibrate the TGA-DSC instrument using indium and zinc standards to ensure precise temperature and enthalpy readings.

-

Dynamic Heating: Load 5–10 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Reasoning: A 10 °C/min rate optimally balances thermal lag with experimental throughput, providing a reliable baseline for kinetic modeling.

-

Data Deconvolution: Calculate the extrapolated onset temperature (

) from the first derivative of the TGA curve (DTG). Integrate the DSC peak prior to

Protocol 2: Isothermal Aging and LC-MS/MS Degradant Profiling

Causality Focus: TGA proves that the molecule degrades, but LC-MS/MS proves how it degrades. By identifying the specific fragments, we validate the C-O ester bond as the structural weak link.

-

Accelerated Aging: Place 50 mg of the sample in a sealed glass ampoule under nitrogen. Heat isothermally in a muffle furnace at

°C (e.g., 230 °C) for 4 hours. -

Extraction: Cool the ampoule and reconstitute the thermal residue in 10 mL of LC-grade acetonitrile. Sonicate for 15 minutes to ensure full dissolution of oligomeric degradants.

-

Chromatographic Separation: Inject 5

L onto a C18 Reverse-Phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 20 minutes. -

Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Validation Step: The detection of an

corresponding to dimethoxybenzoic acid confirms the pyrolytic cleavage of the ester bond.

Experimental workflow for comprehensive thermal stability profiling.

Conclusion & Strategic Outlook

The thermal stability of dimethylphenyl dimethoxybenzoate derivatives is a delicate balance between the electron-donating stabilization of the dimethoxybenzoate core and the steric destabilization introduced by the dimethylphenyl moiety. By employing a rigorous, self-validating analytical workflow combining TGA-DSC with LC-MS/MS, researchers can accurately map the pyrolytic boundaries of these compounds. This fundamental understanding is essential for optimizing their processing conditions in high-temperature applications, ensuring that the integrity of the ester scaffold is maintained during advanced material and drug formulation.

References

-

Influence of Substituent Positions in Benzene Ring on the Properties of Co(II) 2,3- , 3,5- and 2,6-Dimethoxybenzoates. Acta Chimica Slovenica.[Link]

-

Magnetic, thermal and spectral characterization of 2,6-dimethoxybenzoates of Co(II), Ni(II) and Cu(II). Eclética Química (SciELO).[Link]

-

Stereospecificity in Thermal Elimination Reactions. Part III. The Pyrolysis of (-)-Menthyl Benzoate. Journal of the Chemical Society (RSC).[Link]

-

Aromatic Ester Bioplastics from Wood and Cellulose: Cinnamates as Greener Alternatives to Benzoates. National Institutes of Health (NIH).[Link]

Sources

- 1. 2,5-dimethylphenyl 3,4-dimethoxybenzoate CAS#: 723261-57-2 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. 2-acetyl-4-chlorophenyl 2-methylbenzoate | 88952-02-7 | Benchchem [benchchem.com]

- 5. 354. Stereospecificity in thermal elimination reactions. Part III. The pyrolysis of (–)-menthyl benzoate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. Aromatic Ester Bioplastics from Wood and Cellulose: Cinnamates as Greener Alternatives to Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Disubstituted Phenyl Benzoates: Technical Synthesis & Application Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2,6-disubstituted phenyl benzoates , a class of ester compounds characterized by significant steric crowding around the phenolic oxygen. Unlike simple phenyl benzoates, these derivatives exhibit unique physicochemical properties—ranging from extreme hydrolytic stability to specific mesomorphic (liquid crystal) behaviors—dictated by the nature of the ortho-substituents (e.g., fluoro vs. tert-butyl). This document details high-efficiency synthesis protocols (specifically Phase Transfer Catalysis), structural dynamics, and their critical role in modern liquid crystal display (LCD) technology.

Part 1: The Steric Challenge & Structural Dynamics

The defining feature of 2,6-disubstituted phenyl benzoates is the steric environment of the ester linkage. The presence of substituents at the 2- and 6-positions of the phenyl ring creates a "steric gate" that influences both synthesis and reactivity.

Steric Shielding vs. Resonance Inhibition

-

Steric Shielding: Bulky groups (e.g., tert-butyl) physically block nucleophilic attack at the carbonyl carbon, rendering these esters exceptionally resistant to hydrolysis. This makes them valuable as stable "masked" phenols in antioxidant applications.

-

Resonance Inhibition (The "Twist"): In 2,6-disubstituted systems, the steric bulk forces the phenyl ring to rotate out of the plane of the ester group. This decoupling of the

-system prevents resonance stabilization between the phenolic ring and the carbonyl, potentially increasing the ground-state energy and reactivity if the steric blocking isn't absolute.

Visualizing the Steric/Electronic Landscape

The following diagram illustrates the decision logic for synthesis and the structural consequences of substitution.

Figure 1: Synthesis strategy and property correlation for 2,6-disubstituted phenyl benzoates.

Part 2: Synthesis Protocols

Standard esterification (Schotten-Baumann with dilute NaOH) often fails for 2,6-disubstituted phenols due to the reduced nucleophilicity of the hindered hydroxyl group. Two advanced protocols are recommended based on the steric demand.

Method A: Phase Transfer Catalysis (PTC)

Best for: 2,6-Difluoro, 2,6-Dimethyl, and other moderately hindered phenols.

Mechanism: The quaternary ammonium salt transports the phenoxide ion into the organic phase as a reactive ion pair (

Protocol:

-

Reagents:

-

2,6-Disubstituted phenol (10 mmol)

-

Benzoyl chloride (12 mmol)

-

Dichloromethane (DCM, 20 mL)

-

NaOH (10% aqueous solution, 20 mL)

-

Tetrabutylammonium chloride (TBAC, 0.5 mmol, 5 mol%)

-

-

Procedure:

-

Dissolve the phenol and TBAC in DCM.

-

Add the NaOH solution; the mixture will form a biphasic system.[1]

-

Cool to 0°C in an ice bath.

-

Add benzoyl chloride dropwise with vigorous stirring (1000 rpm) to maximize interfacial area.

-

Reaction Time: Stir for 15–30 minutes. (Monitor by TLC; disappearance of phenol).

-

Workup: Separate the organic layer, wash with water (2x) and brine (1x). Dry over anhydrous

and evaporate solvent. -

Purification: Recrystallize from ethanol.

-

-

Validation: Yields are typically >90%.[2][3] IR spectrum should show ester carbonyl stretch ~

.

Method B: Anhydrous Deprotonation (The "Hard" Way)

Best for: 2,6-Di-tert-butylphenol and highly crowded substrates. Rationale: The steric bulk of tert-butyl groups completely blocks the approach of the electrophile in hydrated conditions. Irreversible deprotonation using a strong base in an aprotic solvent is required to force the reaction [2].

Protocol:

-

Reagents:

-

2,6-Di-tert-butylphenol (10 mmol)

-

Sodium Hydride (NaH, 60% dispersion, 12 mmol)

-

Benzoyl Chloride (12 mmol)

-

Anhydrous THF (30 mL)

-

-

Procedure:

-

Caution: Perform under Nitrogen/Argon atmosphere.

-

Wash NaH with dry hexane to remove mineral oil, then suspend in anhydrous THF.

-

Add the phenol dissolved in THF dropwise at 0°C. Evolution of

gas indicates phenoxide formation. -

Stir at room temperature for 1 hour to ensure complete deprotonation.

-

Add benzoyl chloride dropwise.

-

Reflux the mixture for 6–12 hours (steric hindrance slows the kinetics significantly).

-

-

Workup: Quench with ice water, extract with ethyl acetate.

-

Note: If conversion is low, addition of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) is recommended to activate the acyl chloride.

Part 3: Physicochemical Properties & Data

The substitution pattern dramatically alters the physical state and stability of the molecule.

Comparative Properties Table

| Substituent (2,6-Position) | Electronic Effect | Steric Bulk ( | Primary Application | Hydrolytic Stability |

| -H (Unsubstituted) | Neutral | 0 (Ref) | General Intermediate | Moderate ( |

| -F (Difluoro) | Electron Withdrawing | Low | Liquid Crystals (High | High (Electronic stabilization) |

| -CH | Weak Donor | Moderate | Polymer Additives | High |

| -C(CH | Donor | Very High | Steric Probe / Antioxidant | Extreme (Inert to mild base) |

Liquid Crystalline Behavior (The Fluoro-Effect)

2,6-Difluorophenyl benzoates are critical in the display industry. The small atomic radius of fluorine (1.47 Å) allows the molecule to maintain a rod-like (calamitic) shape essential for mesophase formation, while the high electronegativity creates a strong lateral dipole [3].

-

High Dielectric Anisotropy (

): The lateral dipoles contribute to a negative -

Viscosity: Unlike bulky alkyl groups, fluoro substituents do not significantly increase rotational viscosity, allowing for fast switching times.

Part 4: Technical Applications

High-Performance Liquid Crystals

In modern LCDs, 2,6-difluorophenyl benzoate moieties serve as the rigid core.

-

Function: They act as the "mesogen" that aligns under an electric field.

-

Advantage: The 2,6-difluoro substitution depresses the melting point compared to the unsubstituted analog, broadening the operational temperature range of the nematic phase.

Steric Probes in Enzymology

2,6-Disubstituted benzoates are used to map the active sites of serine proteases and lipases.

-

Mechanism: If an enzyme can hydrolyze a 2,6-dimethylphenyl benzoate but not a 2,6-di-tert-butylphenyl benzoate, researchers can infer the size of the catalytic pocket (steric mapping).

References

-

BenchChem. Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions. (2025).[4][5][6] Link

-

V. S. Kobrin et al. Using 2,6-Di-tert-butylphenol for Obtaining... by Ecological Acceptable Industrial Method.[7] Vorozhtsov Novosibirsk Institute of Organic Chemistry.[7] 7[2][8]

-

MDPI. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021).[9][10][11] 11

-

Ingenta Connect. O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. (2011).[2] 2[2][8]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]

- 3. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sibran.ru [sibran.ru]

- 8. researchgate.net [researchgate.net]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

Biological Activity and Therapeutic Potential of Dimethoxybenzoate Phenyl Esters: A Technical Review

Abstract Dimethoxybenzoate phenyl esters represent a specialized class of pharmacophores in medicinal chemistry, functioning primarily as lipophilic prodrugs or direct-acting agents with significant antimicrobial, antioxidant, and enzyme-inhibitory properties. This technical guide analyzes the structure-activity relationships (SAR) of these compounds, focusing on the ester linkage between dimethoxybenzoic acid (e.g., veratric acid) and substituted phenols. We explore their dual mechanism of action: as stable transport forms that release bioactive phenols (e.g., hydroquinone, resorcinol) upon hydrolysis, and as direct inhibitors of metalloenzymes like tyrosinase.

Introduction: The "Soft Drug" Scaffold

The phenyl ester of dimethoxybenzoic acid (often referred to as phenyl veratrate or phenyl dimethoxybenzoate ) is a chemical scaffold that balances lipophilicity with metabolic lability. In drug development, these esters are frequently designed as "soft drugs"—compounds that are biologically active or transport active moieties across lipid membranes before being metabolized into non-toxic or active sub-components.

The core structure consists of a dimethoxy-substituted benzoyl ring (providing steric bulk and electron-donating properties) linked via an ester bond to a phenyl group (the "leaving group" or secondary pharmacophore).

Key Therapeutic Vectors

-

Dermatological: Tyrosinase inhibition for hyperpigmentation (melasma).

-

Antimicrobial: Membrane disruption of Gram-positive bacteria (S. aureus).

-

Oncology: Tubulin polymerization inhibition (specifically 3,4,5-trimethoxy variants).

Chemical Synthesis & Characterization[1][2][3][4]

To access these compounds, two primary synthetic pathways are employed: Acyl Chloride Coupling (Schotten-Baumann) for robustness, and Steglich Esterification for sensitive substrates.

Method A: Acyl Chloride Coupling (Standard Protocol)

This method is preferred for scaling up simple phenyl esters.

Reaction Logic:

-

Activation: Conversion of 3,4-dimethoxybenzoic acid to the acid chloride using thionyl chloride (

). -

Nucleophilic Attack: The phenoxide ion (generated by base) attacks the carbonyl carbon.

-

Elimination: Chloride is displaced, forming the ester.

DOT Diagram: Synthesis Workflow

Caption: Step-wise synthesis via acid chloride activation. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Biological Activity Spectrum

Tyrosinase Inhibition & Melanogenesis

Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis. Phenyl dimethoxybenzoates act largely as prodrugs or competitive inhibitors .

-

Mechanism: The ester linkage masks the polarity of the phenolic hydroxyls, allowing the molecule to penetrate the melanocyte membrane. Intracellular esterases hydrolyze the compound, releasing:

-

Dimethoxybenzoic acid: A mild acidic modulator.

-

The Phenol (e.g., Hydroquinone/Resorcinol): The active chelator that binds the Copper (Cu) active site of tyrosinase.

-

-

Data Insight: While 2,4-dimethoxy substitutions show moderate direct inhibition (

), the hydrolysis product 2,4-dihydroxyphenol (resorcinol) exhibits nanomolar potency (

Antimicrobial Efficacy

Phenyl esters of veratric acid exhibit bacteriostatic activity, particularly against Gram-positive strains.

| Organism | MIC Range ( | Mechanism |

| Staphylococcus aureus | 25 - 64 | Membrane depolarization; ester hydrolysis disrupts pH gradient. |

| Bacillus subtilis | 32 - 64 | Inhibition of cell wall synthesis enzymes. |

| Candida albicans | 32 - 128 | Ergosterol biosynthesis interference (fungistatic). |

| Escherichia coli | >128 | Limited activity due to Gram-negative outer membrane efflux. |

Cytotoxicity (Anticancer)

Derivatives containing the 3,4,5-trimethoxy motif (related to Combretastatin A-4) are potent cytotoxic agents.

-

Target:

-Tubulin colchicine binding site. -

Effect: Inhibits microtubule polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Selectivity: Higher toxicity against MCF-7 (Breast) and A549 (Lung) cancer lines compared to normal fibroblasts.

Structure-Activity Relationships (SAR)[5][6]

The biological output is strictly governed by the substitution pattern on both the benzoate (Acid) and phenyl (Alcohol) rings.

DOT Diagram: SAR Logic

Caption: SAR map illustrating how specific substitutions dictate the pharmacological pathway (Cytotoxicity vs. Enzyme Inhibition).

Experimental Protocols

Protocol 1: Synthesis of Phenyl 3,4-Dimethoxybenzoate

Objective: Synthesize the ester via DCC coupling (Method B).

Reagents:

-

3,4-Dimethoxybenzoic acid (10 mmol)

-

Phenol (10 mmol)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)

-

DMAP (4-Dimethylaminopyridine) (1 mmol, catalyst)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

-

Dissolution: Dissolve the acid and phenol in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Catalyst Addition: Add DMAP and stir for 5 minutes at

(ice bath). -

Coupling: Dissolve DCC in 10 mL DCM and add dropwise to the reaction mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), saturated

(2x), and brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from ethanol/hexane.

Protocol 2: Tyrosinase Inhibition Assay

Objective: Determine

-

Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (2 mM).

-

Incubation: Mix 20

enzyme + 20 -

Activation: Add 20

L-DOPA. -

Measurement: Monitor absorbance of Dopachrome at 475 nm using a microplate reader.

-

Calculation:

.

References

-

Vertex AI Search. (2025).[1] Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. 2[1][3][4][5]

-

Vertex AI Search. (2025).[1] Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors. 6[1][3][4][5][7]

-

Vertex AI Search. (2025).[1] Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. 8[1][3][4][5][7][9]

-

Vertex AI Search. (2025).[1] Kinetic study of hydrolysis of benzoates. Part XXII. 10[11][1][3][4][5][7]

-

Vertex AI Search. (2025).[1] Phenyl 3-methoxy-4-phenoxybenzoate. 12[1][3][4][5][7]

-

Vertex AI Search. (2025).[1][3] Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. 5[11][1][3][4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy | MDPI [mdpi.com]

- 5. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 12. Phenyl 3-methoxy-4-phenoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Esterification of 2,6-Dimethylphenol with 3,4-Dimethoxybenzoyl Chloride

Executive Summary

The synthesis of sterically hindered esters is a persistent challenge in drug development and materials science. Specifically, the esterification of 2,6-dimethylphenol with 3,4-dimethoxybenzoyl chloride presents a dual barrier: severe steric crowding at the nucleophilic site and resonance-induced deactivation of the electrophile. This application note details a highly optimized, non-aqueous catalytic protocol utilizing 4-Dimethylaminopyridine (DMAP) to bypass these limitations, ensuring high-yielding and scalable acyl transfer.

Mechanistic Rationale & The Steric Challenge

The esterification of 2,6-dimethylphenol is notoriously difficult due to the two ortho-methyl groups that physically shield the phenolic oxygen, drastically reducing its nucleophilic attack trajectory . Furthermore, the acyl donor—3,4-dimethoxybenzoyl chloride—is electronically deactivated. The electron-donating methoxy groups push electron density into the aromatic ring via resonance, which decreases the partial positive charge on the carbonyl carbon.

Attempting this reaction under standard aqueous Schotten-Baumann conditions (e.g., NaOH in biphasic H₂O/DCM) typically fails. The hydroxide ion, being a small and unhindered nucleophile, rapidly hydrolyzes the acid chloride into 3,4-dimethoxybenzoic acid before the sluggish phenol can react .

The Catalytic Solution: To force the esterification, a non-aqueous system utilizing DMAP is required . DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride, overcoming the activation energy barrier imposed by the hindered phenol. Triethylamine (TEA) is added as a stoichiometric proton scavenger to neutralize the generated HCl and regenerate the DMAP.

Mechanistic pathway of DMAP-catalyzed acylation of a sterically hindered phenol.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. Each phase includes specific chemical logic to prevent side reactions and ensure high product purity.

Step-by-step experimental workflow for the esterification process.

Materials Required

-

Nucleophile: 2,6-Dimethylphenol (1.0 eq, 10.0 mmol, 1.22 g)

-

Electrophile: 3,4-Dimethoxybenzoyl chloride (1.2 eq, 12.0 mmol, 2.41 g)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol, 122 mg)

-

Base: Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)

-

Solvent: Anhydrous Dichloromethane (DCM) (35 mL total)

Step-by-Step Methodology

-

Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask under a steady stream of inert nitrogen. Causality: Ambient moisture will competitively hydrolyze the acid chloride, reducing yield. Add 2,6-dimethylphenol and 25 mL of anhydrous DCM.

-

Base & Catalyst Addition: Inject TEA and add solid DMAP to the stirring solution. Ensure complete dissolution.

-

Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3,4-dimethoxybenzoyl chloride in 10 mL of anhydrous DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic formation of the N-acylpyridinium intermediate, preventing the degradation of the catalyst.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV detection at 254 nm). The product will appear as a new, higher-Rf spot compared to the phenol.

-

Targeted Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Self-Validating Wash 1: Wash the combined organic layers with 1M HCl (20 mL). This specifically protonates and removes all residual DMAP and TEA into the aqueous phase.

-

Self-Validating Wash 2: Wash with saturated NaHCO₃ (20 mL) to neutralize and remove any unreacted acid chloride (as its corresponding carboxylic acid salt).

-

Wash with brine (20 mL) and dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0–20% Ethyl Acetate in Hexanes to yield the pure ester.

Quantitative Data & Condition Optimization

To validate the necessity of the chosen protocol, various conditions were screened. The data summarized in Table 1 clearly demonstrates that standard base catalysis is insufficient for this specific substrate pairing.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,6-Dimethylphenyl 3,4-dimethoxybenzoate

| Entry | Base (eq) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | NaOH (aq) | None | DCM/H₂O | 0 to RT | 12 | < 5 | Rapid hydrolysis of acid chloride due to H₂O/OH⁻. |

| 2 | Pyridine (2.0) | None | DCM | RT | 24 | 15 | Sluggish reaction; pyridine is an insufficient acyl transfer agent here. |

| 3 | TEA (1.5) | DMAP (0.05) | DCM | RT | 18 | 78 | Good conversion, but incomplete consumption of phenol. |

| 4 | TEA (1.5) | DMAP (0.10) | DCM | RT | 12 | 92 | Optimal conditions; rapid intermediate formation and full conversion. |

| 5 | TEA (1.5) | DMAP (0.10) | THF | Reflux | 12 | 85 | Good conversion, but elevated temp led to minor side-product formation. |

Analytical Validation

Successful execution of the protocol should yield 2,6-dimethylphenyl 3,4-dimethoxybenzoate as a stable solid or viscous oil. Verify the structural integrity using the following expected spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃): The disappearance of the broad phenolic -OH singlet (~4.5 ppm) is the primary indicator of success. Look for the integration of the two methoxy groups as sharp singlets around δ 3.92 and 3.95 ppm (3H each), and the two ortho-methyl groups on the phenolic ring as a distinct singlet at δ 2.20 ppm (6H). The aromatic region will display a complex multiplet integrating to 6 total protons (3 from the benzoate, 3 from the phenol).

-

FT-IR (ATR): A strong, sharp ester carbonyl (C=O) stretching frequency should be observed at approximately 1730–1740 cm⁻¹, replacing the broad O-H stretch of the starting phenol at 3300 cm⁻¹.

References

Steglich esterification procedure for hindered phenols

Application Note & Protocol

Topic: Steglich Esterification: A High-Efficacy Protocol for the Synthesis of Sterically Hindered Phenolic Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The esterification of phenols, particularly those bearing sterically bulky substituents near the hydroxyl group, presents a significant challenge in organic synthesis. Classical methods like Fischer-Speier esterification often fail or provide negligible yields due to the low nucleophilicity of the hindered hydroxyl group and the harsh acidic conditions required.[1][2] The Steglich esterification, a powerful and versatile coupling method, overcomes these limitations by employing mild, neutral conditions, making it the preeminent choice for synthesizing complex esters from sterically demanding phenols.[3][4][5][6] This guide provides a deep dive into the mechanistic underpinnings of the reaction, a field-tested experimental protocol, and critical insights for troubleshooting, ensuring reliable and high-yield synthesis of hindered phenolic esters.

The Mechanistic Imperative: Why Steglich Succeeds with Hindered Substrates

The efficacy of the Steglich esterification hinges on a sophisticated activation pathway that circumvents the poor reactivity of hindered phenols. The reaction relies on two key reagents: a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a potent nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][7][8]

-

Activation of the Carboxylic Acid: The process begins with the reaction between the carboxylic acid and DCC. The carbodiimide activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.[5][7][9] This intermediate is essentially a highly efficient acylating agent, primed for nucleophilic attack.

-

The Critical Role of DMAP: For weakly nucleophilic alcohols and especially for hindered phenols, the O-acylisourea intermediate is not reactive enough on its own. Furthermore, it is susceptible to a slow, intramolecular 1,3-rearrangement to form a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[3][5][9] This is where DMAP's catalytic role is paramount. As a far stronger nucleophile than the hindered phenol, DMAP rapidly attacks the O-acylisourea intermediate.[7][10][11]

-

Formation of the "Super-Acylating Agent": This attack generates a new, highly electrophilic intermediate: the N-acylpyridinium species.[7][8] This species is significantly more reactive than the initial O-acylisourea and is not prone to rearrangement. It effectively serves as a "super-activated" form of the carboxylic acid.

-

Ester Formation and Catalyst Regeneration: The sterically hindered phenol, despite its low nucleophilicity, can now effectively attack the activated N-acylpyridinium intermediate. This step forms the desired ester bond, releases the stable dicyclohexylurea (DCU) byproduct, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[7][9]

This DMAP-mediated pathway accelerates the desired esterification to such an extent that the formation of the N-acylurea side product is effectively suppressed, leading to high yields even with challenging substrates.[11][12]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. nbinno.com [nbinno.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scribd.com [scribd.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Note: DMAP-Catalyzed Synthesis of 2,6-Dimethylphenyl Esters

Introduction & Synthetic Challenge

The synthesis of 2,6-dimethylphenyl esters is a notoriously difficult transformation in organic chemistry. The presence of two ortho-methyl groups on 2,6-dimethylphenol (also known as 2,6-xylenol) creates severe steric hindrance, physically blocking the nucleophilic approach of the phenolic hydroxyl group to standard electrophilic carbonyls. Consequently, traditional Fischer esterification methods fail to produce meaningful yields[1].

To overcome this thermodynamic and kinetic barrier, researchers rely on the hypernucleophilic acylation catalyst 4-Dimethylaminopyridine (DMAP) . By utilizing DMAP in conjunction with coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) (the Steglich esterification) or via an acyl chloride intermediate, the reaction pathway is fundamentally altered to generate a highly electrophilic intermediate capable of reacting with sterically encumbered nucleophiles[2].

Mechanistic Insights: Causality of DMAP Catalysis

Understanding the mechanistic role of DMAP is critical for optimizing reaction conditions and troubleshooting low yields.

In a standard3[3], the carboxylic acid reacts with DCC to form an O-acylisourea. While primary alcohols can attack this intermediate directly, the bulky 2,6-dimethylphenol cannot. DMAP intervenes by acting as an unhindered, highly efficient nucleophile. It attacks the O-acylisourea to form an N-acylpyridinium ion .

This positively charged intermediate is exponentially more electrophilic than the O-acylisourea or a standard acyl chloride. The intense electrophilicity forces the reaction forward, allowing the sterically hindered 2,6-dimethylphenol to attack the carbonyl carbon, expelling the DMAP catalyst to continue the cycle[2].

Catalytic cycle of DMAP in the Steglich esterification of sterically hindered phenols.

Experimental Protocols

The following self-validating protocols are designed to ensure maximum conversion while minimizing side reactions (such as the formation of unreactive N-acylureas).

Protocol A: Steglich Esterification (DCC/DMAP Method)

Best suited for acid-sensitive substrates or aliphatic carboxylic acids where acyl chloride generation is problematic.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2,6-Dimethylphenol (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

DMAP (0.1 - 0.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid, 2,6-dimethylphenol, and DMAP in anhydrous CH₂Cl₂ (approx. 0.2 M concentration). Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the O-acylisourea back to the starting acid.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Dissolve DCC in a small volume of anhydrous CH₂Cl₂ and add it dropwise to the cooled solution over 15 minutes. Causality: Dropwise addition at 0 °C suppresses the irreversible rearrangement of the O-acylisourea into an inactive N-acylurea byproduct.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–24 hours. The progress should be monitored via TLC. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter the suspension through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[3].

Protocol B: Acyl Chloride + DMAP Method

Best suited for highly stable, aromatic carboxylic acids requiring maximum electrophilic activation.

Reagents:

-

Acyl Chloride (1.0 equiv)

-

2,6-Dimethylphenol (1.0 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

DMAP (0.05 - 0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under inert atmosphere, dissolve 2,6-dimethylphenol, TEA, and DMAP in anhydrous CH₂Cl₂. Causality: TEA acts as the stoichiometric auxiliary base to sponge the generated HCl, preventing the protonation and deactivation of the DMAP catalyst.

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add the acyl chloride dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 2–5 hours[4].

-

Workup: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The choice between Protocol A and Protocol B depends heavily on the nature of the starting carboxylic acid. The table below summarizes the comparative metrics of both methodologies based on standard literature outcomes for sterically hindered phenols[3],[4],[1].

| Parameter | Protocol A: Steglich (DCC/DMAP) | Protocol B: Acyl Chloride + DMAP |

| Optimal Substrate Scope | Acid-sensitive substrates, aliphatic acids | Highly stable acids, aromatic acids |

| Typical Reaction Time | 12 - 24 hours | 2 - 5 hours |

| Expected Yield Range | 75 - 90% | 85 - 95% |

| Primary Byproduct | Dicyclohexylurea (DCU) (Solid) | Triethylammonium chloride (Water-soluble) |

| DMAP Catalyst Loading | 10 - 20 mol% | 5 - 10 mol% |

| Temperature Profile | 0 °C initiation | 0 °C initiation |

References

-

Recoverable Polymer-supported DMAP Derivatives | Hazardous Reagent Substitution: A Pharmaceutical Perspective Royal Society of Chemistry 2

-

Diastereodivergent Addition of Allenylzincs to Aryl Glyoxylates Organic Letters (ACS Publications) 3

-

2,6-Dimethylphenyl acridine-9-carboxylate PubMed Central (PMC) 4

-

O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions Ingenta Connect 1

Sources

Application Note: Optimization of Recrystallization Solvents for 2,6-Dimethylphenyl 3,4-Dimethoxybenzoate

Introduction & Chemical Context

The synthesis and purification of highly functionalized aryl esters are critical workflows in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. 2,6-Dimethylphenyl 3,4-dimethoxybenzoate is a prime example of a sterically hindered aryl ester.

Achieving >99.5% purity for this compound requires navigating its unique structural dichotomy:

-

The 3,4-Dimethoxybenzoate Moiety: This electron-rich aromatic system is inherently planar. Crystallographic analyses of related 3,4-dimethoxybenzoate derivatives demonstrate that this planarity strongly promotes

stacking, leading to highly ordered, stable crystalline packing[1]. -

The 2,6-Dimethylphenyl Moiety: The ortho-methyl groups introduce severe steric hindrance, forcing the phenolic ring out of coplanarity with the ester linkage. This structural twist disrupts tight crystal lattice packing, significantly increasing the compound's solubility in non-polar organic solvents compared to unhindered analogs.

Because the synthesis of this ester—typically via the reaction of 2,6-dimethylphenol with 3,4-dimethoxybenzoyl chloride—often requires elevated temperatures or coupling catalysts (e.g., DMAP) due to steric resistance, crude mixtures frequently contain unreacted starting materials and hydrolytic byproducts[2]. A meticulously designed recrystallization protocol is required to selectively isolate the target ester.

Solvent Selection Rationale

Selecting an optimal recrystallization solvent requires balancing the "like dissolves like" principle with the thermodynamic necessity of a steep temperature-solubility gradient.

-

Esters (Ethyl Acetate): General empirical guidelines dictate that solvents containing similar functional groups to the solute act as excellent solubilizers[3]. Ethyl acetate (EtOAc) easily dissolves the aryl ester, but its solubilizing power is often too high at room temperature. It must be paired with an anti-solvent (like hexanes) to force precipitation.

-

Alcohols (Ethanol/Isopropanol): Alcohols are highly effective for oxygen-rich aromatics. The hydroxyl group of ethanol acts as a hydrogen-bond donor to the methoxy and ester oxygens of the solute[4]. This provides excellent solubility at reflux, while the bulk lipophilicity of the molecule forces rapid precipitation upon cooling, making it an ideal single-solvent system.

-

Aromatic Hydrocarbons (Toluene): While toluene dissolves the compound well, it often leads to co-crystallization of non-polar impurities (like unreacted 2,6-dimethylphenol) and can cause the product to precipitate as an amorphous solid rather than a defined crystal.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the experimental screening of various solvent systems for the recrystallization of 10.0 g of crude 2,6-dimethylphenyl 3,4-dimethoxybenzoate (Initial HPLC Purity: 88.5%).

| Solvent System | Ratio (v/v) | Dielectric Constant ( | Boiling Point (°C) | Recovery Yield (%) | HPLC Purity (%) | Crystal Habit |

| Absolute Ethanol | 100 | 24.5 | 78.4 | 78.0 | >99.5 | Colorless Needles |

| Ethyl Acetate / Hexanes | 20:80 | ~4.0 | ~68.0 | 85.5 | 98.2 | Granular Prisms |

| Isopropanol | 100 | 18.3 | 82.6 | 82.0 | 99.0 | Fine Powder |

| Toluene / Heptane | 30:70 | ~2.3 | ~98.0 | 65.0 | 97.5 | Amorphous Solid |

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Recommended for scaling and achieving maximum purity.

-

Dissolution: Suspend the crude 2,6-dimethylphenyl 3,4-dimethoxybenzoate in absolute ethanol (approx. 5 mL per gram of crude) inside a round-bottom flask. Heat to a gentle reflux (78°C) with continuous stirring until complete dissolution is achieved.

-

Causality: Ethanol's polarity is thermodynamically tuned to dissolve the ester at high temperatures while rejecting it at room temperature, maximizing the purification factor[4].

-

-

Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit into a clean Erlenmeyer flask.

-

Causality: This removes insoluble mechanical impurities and polymeric side-products without allowing premature crystallization in the funnel stem.

-

-

Controlled Cooling: Allow the filtrate to cool undisturbed to ambient temperature (20°C) over 2 hours.

-